molecular formula C21H21NO4 B2463282 N-Fmoc-N-(3-buten-1-yl)-glycine CAS No. 227006-55-5

N-Fmoc-N-(3-buten-1-yl)-glycine

Cat. No.: B2463282
CAS No.: 227006-55-5
M. Wt: 351.402
InChI Key: IJBPAHPUQGXDLW-UHFFFAOYSA-N
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Description

N-Fmoc-N-(3-buten-1-yl)-glycine: is a derivative of glycine, an amino acid, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and the side chain is modified with a 3-buten-1-yl group. This compound is often used in peptide synthesis due to its unique structure, which allows for specific modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-N-(3-buten-1-yl)-glycine typically involves the following steps:

    Protection of Glycine: Glycine is first protected with an Fmoc group. This is usually done by reacting glycine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.

    Alkylation: The protected glycine is then alkylated with 3-buten-1-yl bromide in the presence of a base like potassium carbonate. This introduces the 3-buten-1-yl group to the nitrogen atom of glycine.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-N-(3-buten-1-yl)-glycine can undergo various chemical reactions, including:

    Oxidation: The 3-buten-1-yl group can be oxidized to form different functional groups such as alcohols, aldehydes, or carboxylic acids.

    Reduction: The double bond in the 3-buten-1-yl group can be reduced to form a saturated alkyl chain.

    Substitution: The Fmoc group can be removed under basic conditions, allowing for further modifications of the glycine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Piperidine is commonly used to remove the Fmoc group.

Major Products Formed

    Oxidation: Depending on the oxidizing agent and conditions, products can include 3-buten-1-ol, 3-butenal, or 3-butenoic acid.

    Reduction: The major product is N-Fmoc-N-(3-butyl)-glycine.

    Substitution: Removal of the Fmoc group yields N-(3-buten-1-yl)-glycine.

Scientific Research Applications

N-Fmoc-N-(3-buten-1-yl)-glycine has several applications in scientific research:

    Peptide Synthesis: It is used as a building block in the synthesis of peptides with specific modifications.

    Bioconjugation: The 3-buten-1-yl group can be used for conjugation with other biomolecules, facilitating the study of protein interactions.

    Drug Development: Its unique structure allows for the development of novel therapeutic agents.

    Material Science: It can be used in the synthesis of functional materials with specific properties.

Mechanism of Action

The mechanism of action of N-Fmoc-N-(3-buten-1-yl)-glycine depends on its application. In peptide synthesis, it acts as a protected amino acid that can be incorporated into peptides. The Fmoc group protects the amino group during synthesis and can be removed under basic conditions to allow for further reactions.

Comparison with Similar Compounds

Similar Compounds

    N-Fmoc-N-(3-buten-1-yl)-L-alanine: Similar structure but with an alanine backbone instead of glycine.

    N-Fmoc-N-(3-buten-1-yl)-L-phenylalanine: Similar structure but with a phenylalanine backbone.

Uniqueness

N-Fmoc-N-(3-buten-1-yl)-glycine is unique due to its glycine backbone, which is the simplest amino acid. This simplicity allows for greater flexibility in modifications and applications compared to other amino acid derivatives.

Properties

IUPAC Name

2-[but-3-enyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-2-3-12-22(13-20(23)24)21(25)26-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h2,4-11,19H,1,3,12-14H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBPAHPUQGXDLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227006-55-5
Record name 2-[(but-3-en-1-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid
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